molecular formula C23H17Br2IN2O4 B15015558 2,4-dibromo-6-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate

2,4-dibromo-6-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate

Cat. No.: B15015558
M. Wt: 672.1 g/mol
InChI Key: TZHBDYOYTSVGIC-KKMKTNMSSA-N
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Description

2,4-Dibromo-6-[(E)-{[2-(2-methylphenoxy)acetamido]imino}methyl]phenyl 2-iodobenzoate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes bromine, iodine, and phenyl groups, making it a valuable subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-[(E)-{[2-(2-methylphenoxy)acetamido]imino}methyl]phenyl 2-iodobenzoate typically involves multiple steps, including halogenation, acylation, and condensation reactionsThe final step involves the condensation of the intermediate with 2-iodobenzoic acid under specific reaction conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-[(E)-{[2-(2-methylphenoxy)acetamido]imino}methyl]phenyl 2-iodobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as dehalogenated or substituted phenyl derivatives. These products can be further utilized in different chemical applications .

Scientific Research Applications

2,4-Dibromo-6-[(E)-{[2-(2-methylphenoxy)acetamido]imino}methyl]phenyl 2-iodobenzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-[(E)-{[2-(2-methylphenoxy)acetamido]imino}methyl]phenyl 2-iodobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other halogenated phenyl derivatives and acetamido-substituted compounds. Examples are:

  • 2,4-Dibromo-6-[(E)-{[2-(2-chlorophenoxy)acetamido]imino}methyl]phenyl 2-iodobenzoate
  • 2,4-Dibromo-6-[(E)-{[2-(2-fluorophenoxy)acetamido]imino}methyl]phenyl 2-iodobenzoate.

Uniqueness

What sets 2,4-Dibromo-6-[(E)-{[2-(2-methylphenoxy)acetamido]imino}methyl]phenyl 2-iodobenzoate apart is its specific combination of bromine, iodine, and phenyl groups, which confer unique chemical properties and reactivity. This makes it particularly valuable for specialized applications in research and industry.

Properties

Molecular Formula

C23H17Br2IN2O4

Molecular Weight

672.1 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-iodobenzoate

InChI

InChI=1S/C23H17Br2IN2O4/c1-14-6-2-5-9-20(14)31-13-21(29)28-27-12-15-10-16(24)11-18(25)22(15)32-23(30)17-7-3-4-8-19(17)26/h2-12H,13H2,1H3,(H,28,29)/b27-12+

InChI Key

TZHBDYOYTSVGIC-KKMKTNMSSA-N

Isomeric SMILES

CC1=CC=CC=C1OCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CC=C3I

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CC=C3I

Origin of Product

United States

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